molecular formula C27H28N2O5 B6138473 2-(4-{2-[(2-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(4-{2-[(2-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B6138473
M. Wt: 460.5 g/mol
InChI Key: RAYYIDFIHAEGFA-ZTDZBRJQSA-N
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Description

2-(4-{2-[(2-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[(2-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route, where the intermediate compounds are synthesized via the reduction of Schiff bases using sodium borohydride as a reducing agent . The reaction conditions typically involve the use of solvents such as ethanol or methanol and are carried out under controlled temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts such as palladium or platinum can enhance the efficiency of the reactions. The purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[(2-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-{2-[(2-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{2-[(2-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-[(2-METHOXYPHENYL)AMINO]-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its potential biological activity also sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(4Z)-4-hydroxy-4-[2-(2-methoxyphenyl)imino-4,4-dimethyl-6-oxocyclohexylidene]butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-27(2)15-20(28-19-11-6-7-13-23(19)34-3)24(22(31)16-27)21(30)12-8-14-29-25(32)17-9-4-5-10-18(17)26(29)33/h4-7,9-11,13,30H,8,12,14-16H2,1-3H3/b24-21-,28-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYYIDFIHAEGFA-ZTDZBRJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=CC=C2OC)C(=C(CCCN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NC2=CC=CC=C2OC)/C(=C(\CCCN3C(=O)C4=CC=CC=C4C3=O)/O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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